1-(2,4-Dibromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(2,4-Dibromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-one is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dibromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2,4-dibromo-6-fluorobenzene with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dibromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(2,4-Dibromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dibromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets through its reactive functional groups. The bromine and fluorine atoms can form strong bonds with various biological molecules, potentially disrupting their normal function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-fluorophenyl isocyanate
- 2,4-Dibromo-6-fluorophenyl isothiocyanate
- 4-Bromo-2,6-difluorophenyl isocyanate
Uniqueness
1-(2,4-Dibromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C8H2Br2F4O |
---|---|
Molecular Weight |
349.90 g/mol |
IUPAC Name |
1-(2,4-dibromo-6-fluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2Br2F4O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2H |
InChI Key |
UFYNHOLLYPFPPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)Br)Br |
Origin of Product |
United States |
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